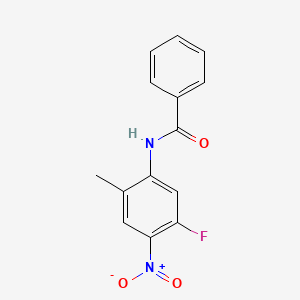
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or other nucleophiles in suitable solvents.
Major Products
Reduction: The major product is N-(5-Amino-2-methyl-4-nitrophenyl)benzamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide.
Applications De Recherche Scientifique
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity for its target, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Fluoro-2-methyl-4-aminophenyl)benzamide
- N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide
Uniqueness
N-(5-Fluoro-2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both fluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and binding properties compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C14H11FN2O3 |
|---|---|
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
N-(5-fluoro-2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-7-13(17(19)20)11(15)8-12(9)16-14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Clé InChI |
NWQGIWUJCVEHOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


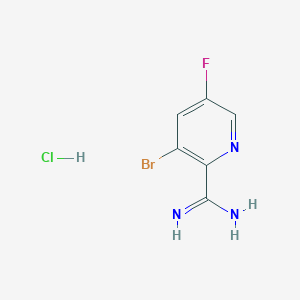
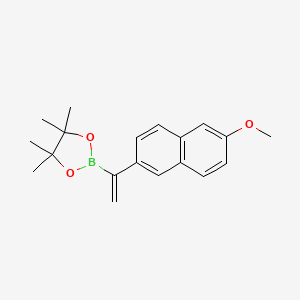
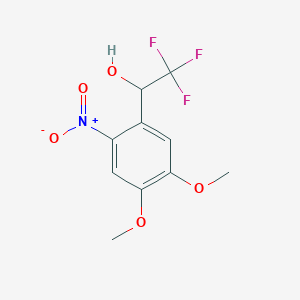
![5-Bromobenzo[d][1,3]dioxole-2-thione](/img/structure/B15336465.png)
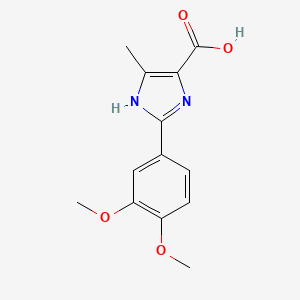
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
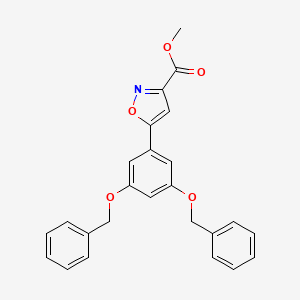
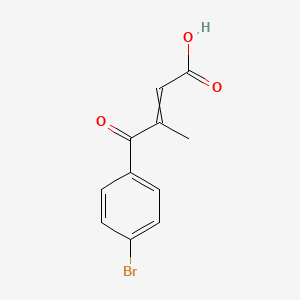
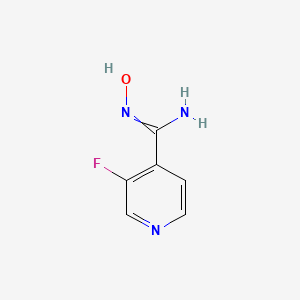
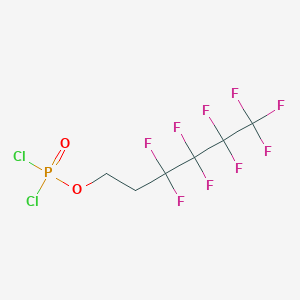
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)
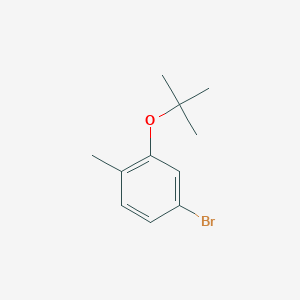
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
